Cas no 1208696-98-3 (1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea)
1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea Chemical and Physical Properties
Names and Identifiers
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- 1,3-Bis(1,3-dimethyl-1H-pyrazol-5-yl)urea
- Urea, N,N'-bis(1,3-dimethyl-1H-pyrazol-5-yl)-
- 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea
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- Inchi: 1S/C11H16N6O/c1-7-5-9(16(3)14-7)12-11(18)13-10-6-8(2)15-17(10)4/h5-6H,1-4H3,(H2,12,13,18)
- InChI Key: YKPQIDOCNCFFFW-UHFFFAOYSA-N
- SMILES: N(C1N(C)N=C(C)C=1)C(NC1N(C)N=C(C)C=1)=O
1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B430250-5mg |
1,3-Bis(1,3-dimethyl-1H-pyrazol-5-yl)urea |
1208696-98-3 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B430250-10mg |
1,3-Bis(1,3-dimethyl-1H-pyrazol-5-yl)urea |
1208696-98-3 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B430250-50mg |
1,3-Bis(1,3-dimethyl-1H-pyrazol-5-yl)urea |
1208696-98-3 | 50mg |
$ 95.00 | 2022-06-07 | ||
| Enamine | EN300-54036-0.05g |
1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea |
1208696-98-3 | 95.0% | 0.05g |
$42.0 | 2025-02-19 | |
| Enamine | EN300-54036-0.1g |
1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea |
1208696-98-3 | 95.0% | 0.1g |
$66.0 | 2025-02-19 | |
| Enamine | EN300-54036-0.25g |
1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea |
1208696-98-3 | 95.0% | 0.25g |
$92.0 | 2025-02-19 | |
| Enamine | EN300-54036-0.5g |
1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea |
1208696-98-3 | 95.0% | 0.5g |
$175.0 | 2025-02-19 | |
| Enamine | EN300-54036-1.0g |
1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea |
1208696-98-3 | 95.0% | 1.0g |
$256.0 | 2025-02-19 | |
| Enamine | EN300-54036-2.5g |
1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea |
1208696-98-3 | 95.0% | 2.5g |
$503.0 | 2025-02-19 | |
| Enamine | EN300-54036-5.0g |
1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea |
1208696-98-3 | 95.0% | 5.0g |
$743.0 | 2025-02-19 |
1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea
Introduction to 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea (CAS No: 1208696-98-3)
1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea, with the chemical formula C10H14N6O2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class of heterocycles, which are known for their broad spectrum of biological interactions and utility in drug design. The presence of multiple nitrogen atoms in its structure makes it a promising candidate for further exploration in medicinal chemistry.
The CAS number 1208696-98-3 uniquely identifies this compound in scientific literature and databases, facilitating its accurate classification and study. The molecular structure of 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea consists of two pyrazole rings substituted at the 1 and 3 positions with dimethyl groups, linked by a urea moiety. This configuration imparts specific steric and electronic properties that can influence its interactions with biological targets.
In recent years, there has been a growing interest in pyrazole derivatives due to their versatility in drug development. Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The structural features of 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea make it an attractive scaffold for designing novel therapeutic agents.
One of the key areas where this compound has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, including cell growth, division, and differentiation. Dysregulation of kinase activity is often associated with various diseases, particularly cancer. The nitrogen-rich structure of 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea allows it to interact with the ATP-binding pockets of kinases, potentially inhibiting their activity and thereby suppressing pathological processes.
Recent studies have also explored the potential of 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea as an anti-inflammatory agent. Inflammation is a hallmark of many chronic diseases, and inhibiting inflammatory pathways can lead to significant therapeutic benefits. The compound has been shown to modulate the expression of pro-inflammatory cytokines and inhibit the activity of key inflammatory enzymes such as COX-2 and LOX. These findings suggest that 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea may have applications in the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically starts with the condensation of appropriate precursors under controlled conditions to form the pyrazole ring system. Subsequent functionalization steps introduce the dimethyl groups and the urea moiety. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve the desired product.
In terms of pharmacokinetic properties, 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea exhibits moderate solubility in organic solvents but limited solubility in water. This property can influence its bioavailability and necessitates further research into formulation strategies that enhance its solubility and delivery efficiency. Techniques such as prodrug design and nanotechnology-based delivery systems are being explored to overcome these challenges.
The potential applications of 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea extend beyond its known biological activities. Researchers are investigating its potential role in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and interact with central nervous system targets makes it an intriguing candidate for further study.
Another area of interest is the use of 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea in combination therapy regimens. By pairing this compound with other therapeutic agents that target different pathways or mechanisms within a disease process, researchers aim to achieve synergistic effects that enhance treatment outcomes. Preliminary studies suggest that combination therapy using 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea with existing drugs could improve efficacy while reducing side effects.
The development of novel drug candidates like 1,3-bis(1,dimethyl-lH-pyrazol-S-yI)urea (CAS No: 12086969833 requires rigorous testing to ensure safety and efficacy before they can be approved for clinical use。 Preclinical studies involving cell culture assays、animal models,and computational modeling are essential steps in evaluating the potential therapeutic value。 These studies provide critical insights into the pharmacological profile、toxicity profile,and pharmacokinetic behavior。 Once promising results are obtained,clinical trials can be initiated to assess the safety。efficacy,and optimal dosing regimen in human subjects。
The future direction for research on l,30bis(l,30dimethyll-lH-pyraz01-S-yI}urea includes exploring new synthetic routes、optimizing its pharmacokinetic properties、and expanding its therapeutic applications。 Advances in computational chemistry and artificial intelligence are also expected to play significant roles in accelerating drug discovery efforts。 By leveraging these technologies,scientists can more efficiently identify promising candidates、predict their biological activities,and design experiments with greater precision。
In conclusion,l,30bis(l,30dimethyll-lH-pyraz01-S-yI}urea (CAS No: 12086969833 is a versatile compound with significant potential in pharmaceutical applications。 Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases。 While further research is needed to fully understand its biological activities、pharmacokinetic properties,and clinical potential,the preliminary findings are encouraging。 As our understanding continues to evolve,this compound may emerge as a valuable tool in addressing unmet medical needs。
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